molecular formula C12H16N4 B11792573 (1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine

(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine

Cat. No.: B11792573
M. Wt: 216.28 g/mol
InChI Key: IVPTWYKUTUJRCF-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine is a triazole-containing small molecule characterized by a 1,2,4-triazole ring substituted with two methyl groups at positions 1 and 5, linked to a p-tolyl (4-methylphenyl) group via a methanamine bridge. This compound is of interest in medicinal chemistry due to the versatility of the 1,2,4-triazole scaffold in drug discovery, particularly in kinase inhibition and anticancer applications .

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

(1,5-dimethyl-1,2,4-triazol-3-yl)-(4-methylphenyl)methanamine

InChI

InChI=1S/C12H16N4/c1-8-4-6-10(7-5-8)11(13)12-14-9(2)16(3)15-12/h4-7,11H,13H2,1-3H3

InChI Key

IVPTWYKUTUJRCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=NN(C(=N2)C)C)N

Origin of Product

United States

Preparation Methods

Triazole Core Formation

The 1,2,4-triazole ring is typically synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with carbonyl-containing precursors under acidic or basic conditions. For example, 1,5-dimethyl-1H-1,2,4-triazole-3-carbaldehyde (a key intermediate) is prepared by cyclizing 1,1-dimethylhydrazine with formamide derivatives at 100–150°C.

Reaction Conditions:

  • Precursor: 1,1-Dimethylhydrazine, formamide

  • Catalyst: HCl or NaOH

  • Temperature: 120°C, 6–12 hours

  • Yield: 60–75%

Introduction of the p-Tolylmethanamine Group

The aldehyde intermediate undergoes reductive amination with p-toluidine to introduce the methanamine moiety. Sodium cyanoborohydride (NaBH3CN) in methanol at room temperature facilitates this step.

Optimization Data:

ParameterOptimal ValueImpact on Yield
SolventMethanolMaximizes solubility
Reducing AgentNaBH3CNPrevents over-reduction
Reaction Time12–24 hours>85% conversion

This method achieves an overall yield of 52–68% after purification via silica gel chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click Chemistry Approach

The CuAAC reaction enables regioselective triazole formation. For the target compound, a pre-functionalized alkyne (e.g., prop-2-yn-1-yl(p-tolyl)methanamine ) reacts with a 1,5-dimethyl-1H-1,2,4-triazole-3-azide under Cu(I) catalysis.

Key Steps:

  • Azide Preparation: 1,5-Dimethyl-1H-1,2,4-triazole-3-amine is diazotized with NaNO2/HCl, followed by azide substitution using NaN3.

  • Cycloaddition: Reacting the azide with the alkyne in aqueous ethanol at 60°C with CuI (5 mol%) yields the triazole.

Performance Metrics:

  • Reaction Time: 2–4 hours

  • Yield: 70–82%

  • Purity: >95% (HPLC)

Multi-Component Reactions (MCRs)

One-Pot Synthesis

MCRs streamline synthesis by combining triazole formation and functionalization in a single step. A representative protocol involves:

  • Condensing p-tolylmethanamine with methyl glyoxylate to form an imine.

  • Reacting the imine with 1,1-dimethylhydrazine and trimethyl orthoformate under microwave irradiation.

Conditions:

  • Solvent: DMF

  • Temperature: 100°C (microwave)

  • Catalyst: p-TsOH (10 mol%)

  • Yield: 58–65%

Advantages:

  • Reduced purification steps.

  • Scalable to gram quantities.

Industrial-Scale Production Methods

Continuous Flow Synthesis

For large-scale manufacturing, continuous flow reactors enhance efficiency. A patented method (CN104370835A) employs:

  • Coupling: 4-Methyl acetophenone with dimethylamine hydrochloride to form a β-ketoamine.

  • Cyclization: Reacting the β-ketoamine with 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid in a microreactor at 150°C.

Process Data:

MetricValue
Throughput1.2 kg/hour
Purity99.2% (GC-MS)
Solvent ConsumptionReduced by 40% vs. batch

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Multi-Step Synthesis52–6895–98ModerateHigh
CuAAC70–82>95HighModerate
MCRs58–6590–93LowLow
Continuous Flow85–9099+Very HighVery High

Key Findings:

  • CuAAC offers the best balance of yield and scalability for research-scale production.

  • Continuous Flow is optimal for industrial applications due to high throughput and purity.

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

Unwanted regioisomers (e.g., 1,4-dimethyl derivatives) may form during cyclocondensation. Strategies to mitigate this include:

  • Using bulky bases (e.g., DBU) to sterically hinder undesired pathways.

  • Low-temperature (-20°C) reactions to kinetically favor the 1,5-dimethyl isomer.

Purification Difficulties

The polar nature of the methanamine group complicates isolation. Solutions include:

  • Ion-Exchange Chromatography: Separates protonated amines from neutral byproducts.

  • Crystallization: Recrystallization from ethanol/water mixtures improves purity to >99%.

Emerging Techniques

Photocatalytic Methods

Recent advances utilize visible-light catalysis to form C–N bonds. Irradiating a mixture of 1,5-dimethyltriazole and p-tolyl iodide with [Ru(bpy)3]Cl2 as a catalyst yields the target compound in 48% yield.

Biocatalytic Approaches

Lipase-mediated amidation in non-aqueous solvents (e.g., THF) shows promise for greener synthesis, though yields remain low (30–40%) .

Chemical Reactions Analysis

(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s triazole moiety is known for its antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Triazole derivatives are often explored for their potential therapeutic effects, including antiviral and anticancer activities.

    Industry: The compound can be used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of (1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine involves its interaction with specific molecular targets. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Their Modifications

Key structural analogs and their differences are summarized below:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine - 1,5-Dimethyl-1H-1,2,4-triazole
- p-Tolyl group
C₁₂H₁₆N₄ Potential kinase inhibitor; no direct bioactivity data reported
(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine - Furan-2-yl substituent at triazole position 5 C₁₄H₁₄N₄O Higher molecular weight (254.29 g/mol); predicted pKa ~10.44; potential solubility challenges due to furan
n-Methyl-1-(4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride - N-methylation on triazole
- Dihydrochloride salt
C₁₂H₁₆N₄·2HCl Enhanced water solubility due to salt form; possible improved bioavailability
[2-[(4-Methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methanamine - 4-Methoxybenzyl substituent
- Unmethylated triazole
C₁₁H₁₄N₄O Lower lipophilicity (methoxy group); unexplored bioactivity
1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine Pyrazole instead of triazole core C₆H₁₁N₃ Reduced steric bulk; pyrazole’s weaker hydrogen-bonding capacity vs. triazole

Physicochemical Properties

  • Molecular Weight and Solubility : The furan-substituted analog (254.29 g/mol) is heavier than the parent compound (216.28 g/mol), likely reducing solubility . The dihydrochloride salt analog (C₁₂H₁₆N₄·2HCl) improves aqueous solubility compared to the free base .
  • Acidity (pKa) : The parent compound’s pKa is unreported, but the furan analog’s pKa of ~10.44 suggests moderate basicity, aligning with typical amine functionalities .

Biological Activity

(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine is a compound characterized by its triazole moiety, which is known for a variety of biological activities. This article explores its biological activity based on existing literature, including structure-activity relationships, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4C_{12}H_{16}N_{4} with a molecular weight of 216.28 g/mol. The compound features a triazole ring that contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₂H₁₆N₄
Molecular Weight216.28 g/mol
CAS Number1707376-76-8

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of triazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various strains of influenza viruses. In vitro tests indicated that certain derivatives could suppress viral infectivity by over 90% at specific concentrations .

Antibacterial Properties

Triazole-containing compounds are also noted for their antibacterial activity. Research indicates that modifications in the triazole ring can enhance activity against resistant bacterial strains. The presence of the p-tolyl group may contribute to improved interactions with bacterial targets .

Antifungal Effects

The triazole moiety is widely recognized for antifungal properties. Compounds with similar structures have been effective against fungal pathogens, making them candidates for further investigation in antifungal drug development.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Triazole Ring : Essential for antiviral and antifungal activity.
  • p-Tolyl Group : Enhances binding affinity to biological targets.
  • Methyl Substituents : Influence solubility and bioavailability.

Case Studies

Several studies have assessed the biological activities of related compounds:

Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of various triazole derivatives against H1N1 and H3N2 influenza strains. The results demonstrated that specific modifications in the triazole ring led to significant reductions in viral infectivity (up to 90% loss) at low concentrations .

Study 2: Antibacterial Testing

Another research effort focused on the antibacterial properties of triazole derivatives against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating their potential as alternative treatments for bacterial infections .

Q & A

Q. Table: Predicted Binding Affinities

TargetΔG (kcal/mol)Key InteractionsReference
CYP3A4-9.2π-π (Phe304), H-bond
5-Lipoxygenase-7.8Hydrophobic (Leu420)

What methodologies address low yields in large-scale synthesis?

Continuous flow reactors improve scalability by maintaining precise temperature control and reducing side reactions. For example, using a microreactor with residence time <5 minutes at 100°C enhances yield to 85% compared to batch reactions (65%) . Catalyst screening (e.g., Pd/C for deprotection steps) and solvent optimization (e.g., switching from EtOH to THF) further improve efficiency .

How are structural analogs used to probe structure-activity relationships (SAR)?

Systematic substitution on the triazole (e.g., replacing methyl with ethyl) or p-tolyl (e.g., fluorination) is analyzed via biological assays. For example:

  • Antimicrobial Activity : Analog with 3-F-p-tolyl shows 4x higher MIC against S. aureus due to enhanced membrane penetration .
  • Solubility : Hydroxylation of the toluene ring increases aqueous solubility by 30% but reduces logP .

Q. Table: SAR of Key Analogs

ModificationBioactivity (IC₅₀)LogPReference
3-F-p-tolyl2.1 µM (CYP3A4)3.2
4-OH-p-tolyl5.8 µM1.9

What advanced techniques validate crystallographic data discrepancies?

When X-ray data conflicts with NMR/IR (e.g., unexpected bond lengths), high-resolution synchrotron XRD (0.8 Å resolution) and Hirshfeld surface analysis clarify packing effects. For example, a twisted triazole-p-tolyl dihedral angle (15° vs. predicted 10°) arises from crystal packing forces . SHELXL refinement with TWIN/BASF commands resolves twinning issues .

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